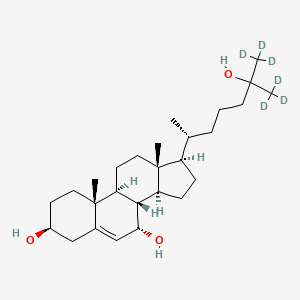
7|A,25-dihydroxycholesterol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7α,25-Dihydroxycholesterol-d6 is a deuterated form of 7α,25-dihydroxycholesterol. This compound is a stable isotope-labeled molecule, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This modification is often used in scientific research to trace and study the behavior of the compound in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7α,25-Dihydroxycholesterol-d6 is synthesized by the hydroxylation of cholesterol. The process involves the action of enzymes such as cholesterol 25-hydroxylase (CH25H) and cytochrome P450, family 7, subfamily b, polypeptide 1 (CYP7B1). The deuterated form is achieved by incorporating deuterium into the molecule during the synthesis .
Industrial Production Methods
The industrial production of 7α,25-dihydroxycholesterol-d6 involves large-scale synthesis using similar enzymatic processes. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
7α,25-Dihydroxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 7α,25-dihydroxycholesterol-d6 can lead to the formation of various oxysterols, which are important for studying cholesterol metabolism and related biological processes .
Wissenschaftliche Forschungsanwendungen
7α,25-Dihydroxycholesterol-d6 has a wide range of scientific research applications:
Wirkmechanismus
7α,25-Dihydroxycholesterol-d6 exerts its effects by serving as an endogenous ligand for G-protein-coupled receptor 183 (GPR183) or Epstein-Barr virus-induced gene 2 (EBI2). This interaction plays a crucial role in the migration of immune cells, particularly type 3 innate lymphoid cells, in the small intestine and colon. The compound’s chemoattractant properties mediate immune cell migration functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7α,27-Dihydroxycholesterol-d6: Another deuterated form of dihydroxycholesterol, used for similar research purposes.
25-Hydroxycholesterol-d6: A deuterated form of 25-hydroxycholesterol, used in studying cholesterol metabolism and immune responses.
7β,27-Dihydroxycholesterol-d6: Similar to 7α,25-dihydroxycholesterol-d6 but with different hydroxylation positions, used in various biochemical studies.
Uniqueness
7α,25-Dihydroxycholesterol-d6 is unique due to its specific hydroxylation pattern and its role as a selective agonist for GPR183. This specificity makes it particularly valuable for studying immune cell migration and the effects of cholesterol derivatives on immune responses .
Eigenschaften
Molekularformel |
C27H46O3 |
|---|---|
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3,3D3 |
InChI-Schlüssel |
BQMSKLCEWBSPPY-WWCTWMKLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


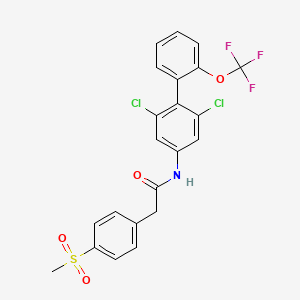
![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
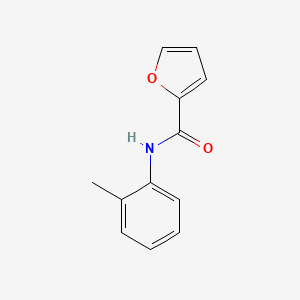
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)
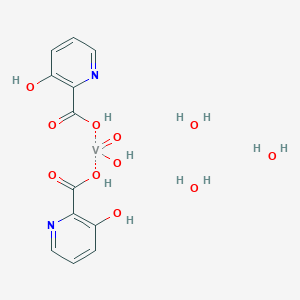
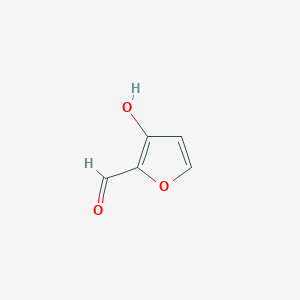
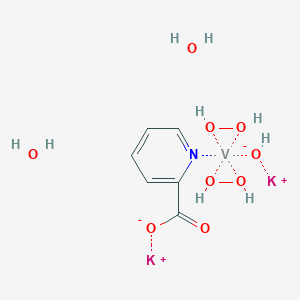
![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)
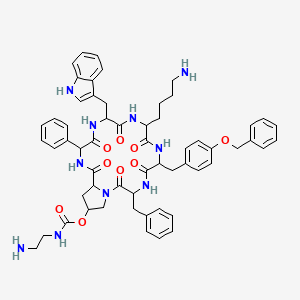
![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)

![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
